molecular formula C18H30ClNO4 B5997571 (2-Hydroxy-3-morpholin-4-ium-4-ylpropyl) adamantane-1-carboxylate;chloride

(2-Hydroxy-3-morpholin-4-ium-4-ylpropyl) adamantane-1-carboxylate;chloride

Cat. No.: B5997571
M. Wt: 359.9 g/mol
InChI Key: JCXLKTAUDKQOCC-UHFFFAOYSA-N
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Description

(2-Hydroxy-3-morpholin-4-ium-4-ylpropyl) adamantane-1-carboxylate;chloride is a complex organic compound that combines the structural features of adamantane and morpholine Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while morpholine is a heterocyclic amine with versatile chemical properties

Properties

IUPAC Name

(2-hydroxy-3-morpholin-4-ium-4-ylpropyl) adamantane-1-carboxylate;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4.ClH/c20-16(11-19-1-3-22-4-2-19)12-23-17(21)18-8-13-5-14(9-18)7-15(6-13)10-18;/h13-16,20H,1-12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXLKTAUDKQOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC[NH+]1CC(COC(=O)C23CC4CC(C2)CC(C4)C3)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-3-morpholin-4-ium-4-ylpropyl) adamantane-1-carboxylate;chloride typically involves multiple steps, starting with the functionalization of adamantane. One common method involves the radical-based functionalization of adamantane to introduce the necessary functional groups . This is followed by the reaction with morpholine derivatives under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-3-morpholin-4-ium-4-ylpropyl) adamantane-1-carboxylate;chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxylate group can be reduced to form alcohols or other derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxylate group can produce primary alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-Hydroxy-3-morpholin-4-ium-4-ylpropyl) adamantane-1-carboxylate;chloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the interactions between adamantane derivatives and biological molecules. Its structural features make it a potential candidate for drug development and molecular probes.

Medicine

Medicinally, adamantane derivatives are known for their antiviral and neuroprotective properties.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its stability and rigidity make it suitable for enhancing the mechanical properties of these materials.

Mechanism of Action

The mechanism of action of (2-Hydroxy-3-morpholin-4-ium-4-ylpropyl) adamantane-1-carboxylate;chloride involves its interaction with specific molecular targets. In medicinal applications, it may interact with viral proteins or enzymes, inhibiting their function and preventing viral replication. In neuroprotective applications, it may modulate neurotransmitter receptors or ion channels, providing protective effects against neurodegeneration .

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.

    Rimantadine: Another antiviral drug with structural similarities to amantadine.

    Memantine: A neuroprotective agent used in the treatment of Alzheimer’s disease.

Uniqueness

(2-Hydroxy-3-morpholin-4-ium-4-ylpropyl) adamantane-1-carboxylate;chloride is unique due to the presence of both the adamantane and morpholine moieties. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

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